Perforine

描述

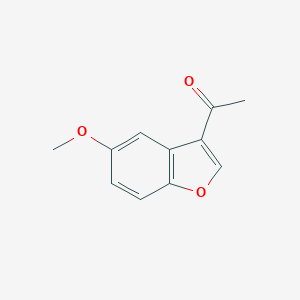

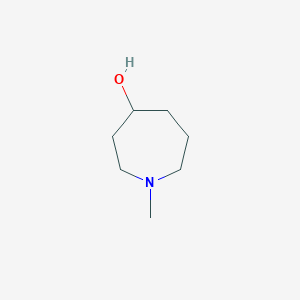

Synthesis Analysis

Perforin is an indispensable effector protein of primary cytotoxic lymphocytes (CTL or NK cells) that typically defend the host against virus infection . Perforin’s pore-forming activity is necessary for the delivery of proapoptotic serine proteases, granzymes, into the cytosol of infected or cancerous target cells .

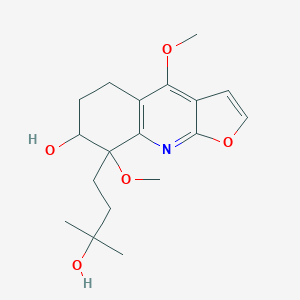

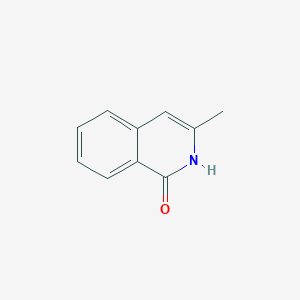

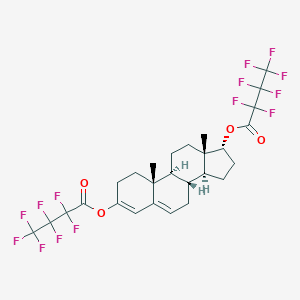

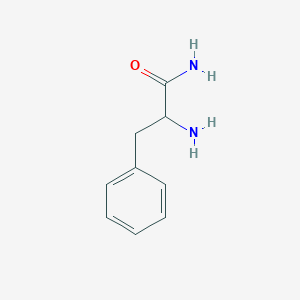

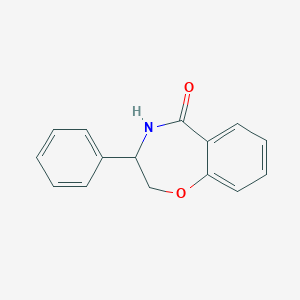

Molecular Structure Analysis

Perforin-2 (MPEG1) is thought to enable the killing of invading microbes engulfed by macrophages and other phagocytes, forming pores in their membranes . Loss of perforin-2 renders individual phagocytes and whole organisms significantly more susceptible to bacterial pathogens .

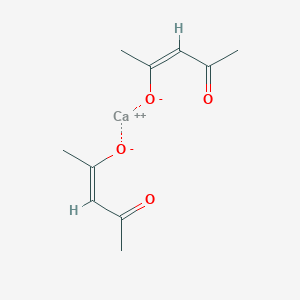

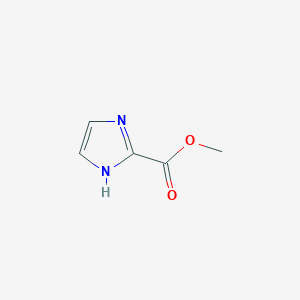

Chemical Reactions Analysis

Perforin is the key pore-forming molecule in the cytotoxic granules of immune killer cells . Expressed only in killer cells, Perforin is the rate-limiting molecule for cytotoxic function, delivering the death-inducing granule serine proteases (granzymes) into target cells marked for immune elimination .

科学研究应用

Role of Perforin in Immune Response

Perforin is integral in the cytotoxic activity of natural killer cells (NK) and CD8+ T cells, which use the same mechanism to destroy target cells. It's particularly relevant in the context of hemophagocytic lymphohistiocytosis (HLH), a disease caused by perforin gene mutation. Interestingly, perforin's role extends to immunotherapy against cancer, where sensitized dendritic cells (DCs) show increased cytotoxic activity and higher perforin and granzyme expression, suggesting potential anti-tumor activity (Švegar, 2021).

Perforin/Granzyme-Induced Apoptosis

Perforin/granzyme-induced apoptosis is crucial for eliminating virus-infected or transformed cells. Perforin's role is essential but not fully understood in granzyme-mediated apoptosis. This synergy remains a subject of ongoing research, emphasizing its significance in pathophysiological contexts like virus infection and tumor resistance (Trapani & Smyth, 2002).

Molecular and Cellular Functions of Perforin

Perforin, stored in CTL and NK cell granules, is essential for delivering the lethal hit to targeted cells. Its molecular and cellular functions, along with its role in human disease, have recently gained renewed interest due to key advances in genetic, clinical, and biochemical studies (Voskoboinik & Trapani, 2006).

Homology to Complement Component C9

Perforin's primary structure shows homology with the ninth component of the complement system (C9), revealing its evolutionary link and involvement in cell-mediated cytolysis. This finding is pivotal as it links perforin to a well-established cytolytic pathway in the immune system (Shinkai, Takio, & Okumura, 1988).

Implications in Diseases and Immune Response

Perforin's role in various diseases, immune responses to infections, and immunopathology is a significant area of research. Its involvement in autoimmune diseases and transplant rejection, and its mechanism of action in disrupting the integrity of target cells by forming channels in the cell membrane, is of considerable interest (Osińska, Popko, & Demkow, 2014).

Perforin in Transplantation Medicine

In kidney transplant recipients, perforin expression dynamics in peripheral blood lymphocytes are used to monitor the efficiency of immunosuppressive treatment and predict acute rejection. These findings provide insight into the role of perforin-mediated cytotoxicity in the rejection of transplanted kidneys (Rukavina et al., 1996).

未来方向

属性

IUPAC Name |

8-(3-hydroxy-3-methylbutyl)-4,8-dimethoxy-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-17(2,21)8-9-18(23-4)13(20)6-5-11-14(22-3)12-7-10-24-16(12)19-15(11)18/h7,10,13,20-21H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGNFPUMBJSZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347429 | |

| Record name | 5,6,7,8-Tetrahydro-7-hydroxy-4,8-dimethoxy-alpha,alpha-dimethylfuro[2,3-b]quinoline-8-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perforine | |

CAS RN |

313958-49-5 | |

| Record name | 5,6,7,8-Tetrahydro-7-hydroxy-4,8-dimethoxy-alpha,alpha-dimethylfuro[2,3-b]quinoline-8-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

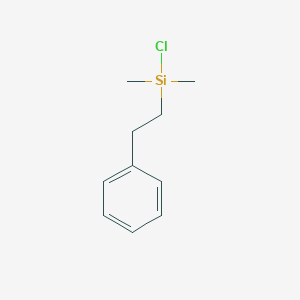

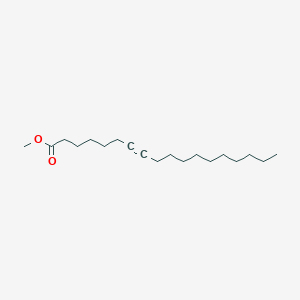

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)

![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)

![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)

![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)